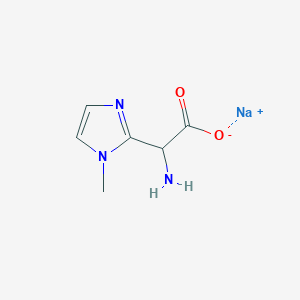

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

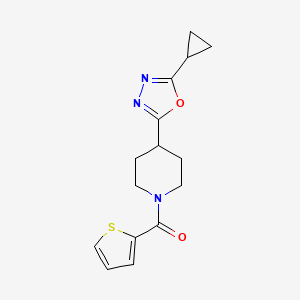

The introduction of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves understanding its relevance in organic synthesis, particularly in Suzuki coupling reactions. This compound is a boric acid ester and serves as an important intermediate for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related boric acid esters involves a multi-step process typically starting with the respective boronic acids or boronate esters. These compounds are usually obtained through substitution reactions. For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound with a similar dioxaborolane ring, is synthesized via a three-step substitution reaction, demonstrating the complex pathway involved in producing such compounds (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds containing the dioxaborolane ring has been extensively studied using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction provides a crystallographic confirmation of the structure, while density functional theory (DFT) calculations allow for a detailed understanding of the molecular conformation, electrostatic potential, and frontier molecular orbitals. These analytical techniques confirm the complex structures of boric acid ester intermediates and their consistency with theoretical models (Huang et al., 2021).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Boric Acid Ester Intermediates : This chemical compound has been used as a boric acid ester intermediate in various syntheses. Specifically, it is involved in a three-step substitution reaction, leading to the creation of compounds with benzene rings. The structure of these compounds is confirmed through various spectroscopic methods and X-ray diffraction, and their molecular structures are calculated using density functional theory (DFT). The DFT results are consistent with the crystal structures determined by X-ray diffraction, indicating the reliability of the molecular structures of these intermediates (Huang et al., 2021).

Application in Molecular Structure and Vibrational Properties Studies

- Conformational Analysis : The compound has been used in the synthesis of other compounds, where their structures are characterized by spectroscopy and confirmed by X-ray diffraction. Density functional theory (DFT) and time-dependent DFT calculations are used for comparative analysis of spectroscopic data, geometrical parameters, molecular electrostatic potential, frontier molecular orbitals, and natural bond orbital analysis. These studies provide insights into the molecular structure and vibrational properties of the synthesized compounds (Wu et al., 2021).

Use in Catalytic Processes

- Pd-Catalyzed Borylation : The compound has been utilized in the palladium-catalyzed borylation of aryl bromides. This process involves using this compound as a reactant in a catalytic cycle to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. The method has proven to be effective, especially for aryl bromides bearing sulfonyl groups, indicating its utility in complex organic syntheses (Takagi & Yamakawa, 2013).

Role in Organic Syntheses

- Intermediate in Biologically Active Compounds : It has been used as an intermediate in the synthesis of various compounds with potential biological activities, such as anti-inflammatory agents. This indicates its role in pharmaceutical research and development (Rao et al., 1995).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9;/h5-6,9,13H,7-8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRRJTZATQVSIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC=CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2498212.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)

![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)

![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)

![2-(4-Butoxyphenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2498225.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)